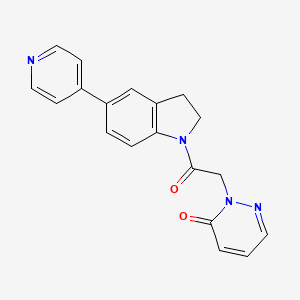

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to an indoline moiety through an ethyl bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions:

Formation of the Indoline Moiety: The indoline structure can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Pyridazinone Core Synthesis: The pyridazinone core is often prepared via cyclization reactions involving hydrazine derivatives and diketones.

Coupling Reaction: The final step involves coupling the indoline and pyridazinone structures. This can be achieved through a nucleophilic substitution reaction where the ethyl bridge is introduced using an alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Indole derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders due to its ability to interact with specific biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

Mécanisme D'action

The mechanism of action of 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The indoline and pyridazinone moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-oxo-2-(5-(pyridin-3-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one: Similar structure but with a pyrimidinone core instead of pyridazinone.

Uniqueness

The unique combination of the pyridazinone core and the indoline moiety in 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one provides distinct electronic and steric properties, making it particularly effective in binding to specific biological targets. This uniqueness enhances its potential as a therapeutic agent and a material for scientific research.

Activité Biologique

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one, with the CAS number 2034323-78-7, is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural combination of an indoline moiety and a pyridazinone core, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

- Pyridazinone Core Synthesis : The pyridazinone is often prepared via cyclization reactions involving hydrazine derivatives and diketones.

- Coupling Reaction : The final step involves coupling the indoline and pyridazinone structures through nucleophilic substitution reactions, introducing the ethyl bridge using an alkylating agent under basic conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazinones have shown efficacy in inhibiting urokinase activity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism often involves the disruption of specific signaling pathways critical for cancer cell survival and proliferation.

2. Neurological Disorders

The compound's interaction with glutamatergic neurotransmission systems suggests potential applications in treating neurological disorders. Similar compounds have been identified as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which are implicated in conditions like epilepsy .

3. Enzyme Inhibition

The unique structure allows for binding to active sites of various enzymes, effectively inhibiting their activity. This property is crucial for developing drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.

The mechanism of action for this compound primarily involves:

- Binding to Enzymatic Active Sites : The compound can inhibit enzyme activity by occupying active sites, thereby preventing substrate interaction.

- Modulation of Receptor Functions : It may also modulate receptor functions, influencing downstream signaling pathways that affect cellular responses.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique electronic and steric properties due to its distinct structural features.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-oxo-2-(5-(pyridin-3-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one | Similar structure but with pyridin-3-yl group | Potential anticancer activity |

| 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one | Similar structure but with pyrimidinone core | Anticancer properties reported |

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

- Savolitinib : A c-Met inhibitor that has shown promise in treating various cancers, demonstrating how similar structures can lead to significant therapeutic outcomes .

- Perampanel : A noncompetitive AMPA receptor antagonist currently under regulatory review for epilepsy treatment, illustrating the potential neurological applications of compounds with similar mechanisms .

Propriétés

IUPAC Name |

2-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18-2-1-8-21-23(18)13-19(25)22-11-7-16-12-15(3-4-17(16)22)14-5-9-20-10-6-14/h1-6,8-10,12H,7,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCAMIHUQLDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.